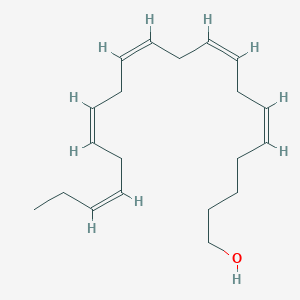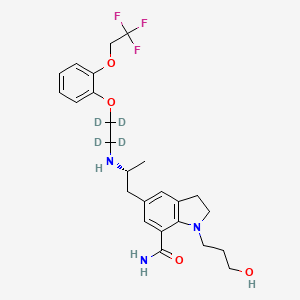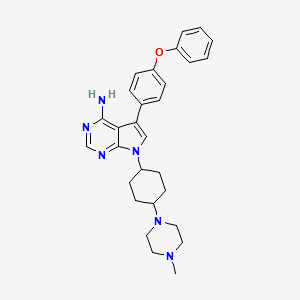
2-Bromo-1,6-dimethyl Ester Hexanedioic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1,6-dimethyl Ester Hexanedioic Acid, also known as Dimethyl 2-Bromohexanedioate, is a chemical compound with the molecular formula C8H13BrO4 and a molecular weight of 253.09 g/mol . This compound is primarily used as an intermediate in various chemical syntheses and has applications in multiple scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,6-dimethyl Ester Hexanedioic Acid typically involves the bromination of hexanedioic acid derivatives. One common method is the bromination of dimethyl hexanedioate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .
化学反応の分析
Types of Reactions: 2-Bromo-1,6-dimethyl Ester Hexanedioic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products Formed:
Substitution: Formation of 2-hydroxy-1,6-dimethyl Ester Hexanedioic Acid or other substituted derivatives.
Reduction: Formation of 2-bromo-1,6-dimethylhexanediol.
Oxidation: Formation of 2-bromohexanedioic acid.
科学的研究の応用
2-Bromo-1,6-dimethyl Ester Hexanedioic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-1,6-dimethyl Ester Hexanedioic Acid involves its reactivity due to the presence of the bromine atom and ester groups. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the ester groups can undergo hydrolysis or reduction. These reactions enable the compound to participate in various biochemical and chemical processes, targeting specific molecular pathways and enzymes .
類似化合物との比較
Dimethyl Hexanedioate: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromohexanedioic Acid: Contains carboxylic acid groups instead of ester groups, leading to different reactivity and applications.
2-Hydroxyhexanedioic Acid: Contains hydroxyl groups, making it more hydrophilic and reactive in different chemical environments.
Uniqueness: 2-Bromo-1,6-dimethyl Ester Hexanedioic Acid is unique due to its combination of bromine and ester functionalities, which provide a versatile platform for various chemical transformations. This dual functionality makes it a valuable intermediate in synthetic chemistry and a useful tool in scientific research .
特性
CAS番号 |
3196-19-8 |
|---|---|
分子式 |
C₈H₁₃BrO₄ |
分子量 |
253.09 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


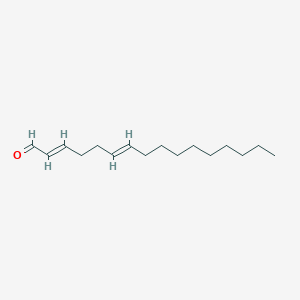
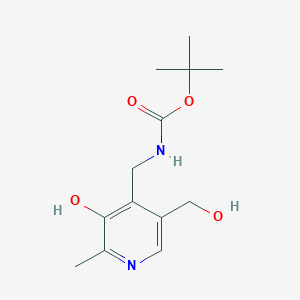
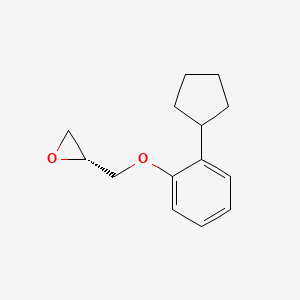
![[(3R,4S,5R,6R)-3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate](/img/structure/B1145249.png)
